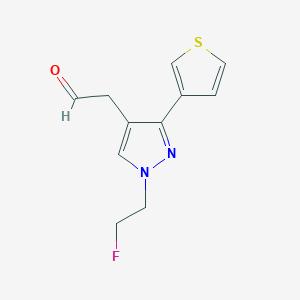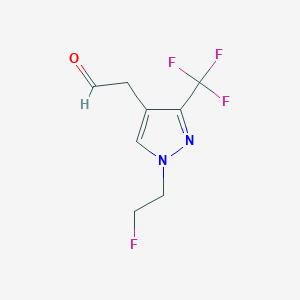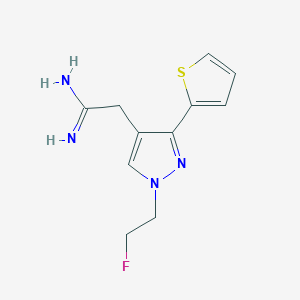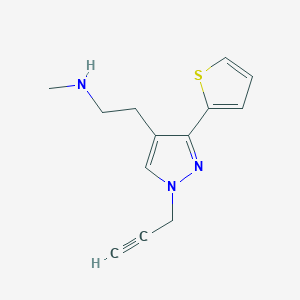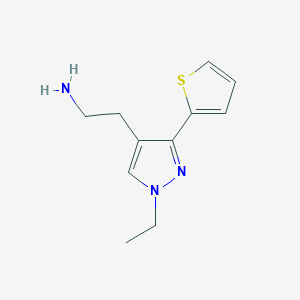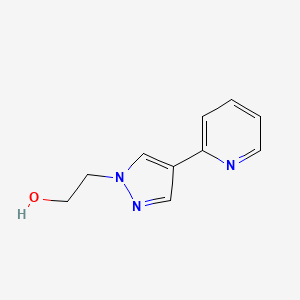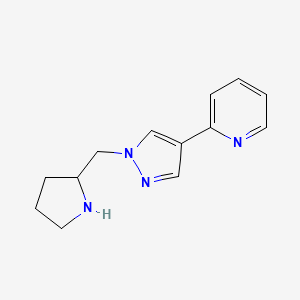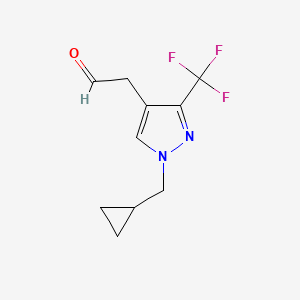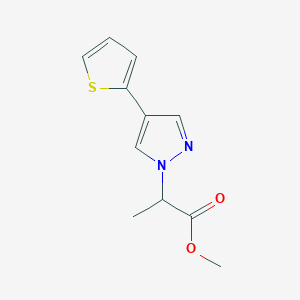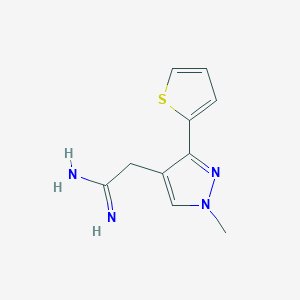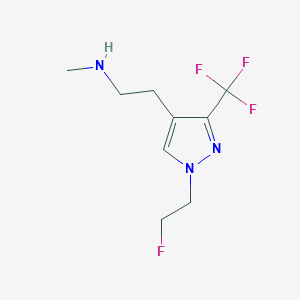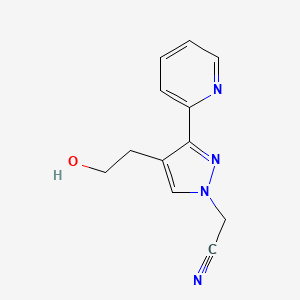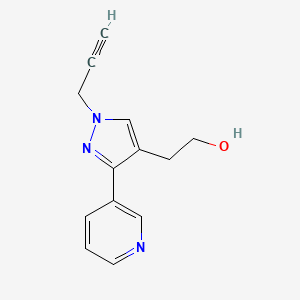
1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Übersicht
Beschreibung
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide, also known as DFPC, is a small molecule that has been studied for its potential use in scientific research applications. DFPC is a member of the pyrazole family of compounds and is a derivative of the 5-carboximidamide group. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments. The aim of
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Antifungal Activity : Synthesis of novel compounds related to 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide showed significant antifungal activity against various phytopathogenic fungi. A study highlighted the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which exhibited higher antifungal activity against several phytopathogenic fungi than the reference compound, boscalid (Du et al., 2015).
Antibacterial and Antioxidant Activities : Novel substituted 2-pyrazoline derivatives bearing a pyrazine moiety, closely related to the chemical structure , demonstrated significant antibacterial activities against Gram-positive and negative strains. These compounds also showed notable antioxidant activities (Kitawat & Singh, 2014).
pH Measurement Applications in Biological Media
- pH Measurement in Biological Media : A series of trifluoromethylazoles, structurally related to the compound of interest, were evaluated for their potential use in measuring pH in biological media by 19F NMR spectroscopy. The study involved the determination of pKa values of various trifluoromethyl heterocycles, providing insights into their applicability for pH measurement in biological contexts (Jones et al., 1996).
Chemical Structure and Molecular Docking Studies
Molecular Structure Analysis : The structural analysis of N-carbonylimidazole derivative of pyrazoline-1-carboximidamide, which shares a similar core structure, revealed insights into the pi-electron density distribution and conformational aspects of these types of compounds. This information is crucial for understanding the chemical behavior and potential applications of such compounds (Kettmann et al., 2004).
Molecular Docking for Antimicrobial Activities : New series of pyrazole derivatives underwent molecular docking studies for the inhibition of E. coli MurB enzyme. The synthesized compounds, structurally similar to this compound, showed a minimum binding energy and good affinity towards the active pocket of the enzyme, comparable with the standard drug Ciproflaxin. This suggests their potential as effective antimicrobial agents (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyrazin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N6/c10-9(11)17-7(8(12)13)3-5(16-17)6-4-14-1-2-15-6/h1-4,9H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAXPYIADNBDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=N)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



